molecular formula C9H10O3 B034793 4-Ethyl-3-hydroxybenzoic acid CAS No. 100523-85-1

4-Ethyl-3-hydroxybenzoic acid

Cat. No. B034793
Key on ui cas rn: 100523-85-1
M. Wt: 166.17 g/mol
InChI Key: ZRMANCODDGUNJI-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

To a solution of 4-ethyl-3-(3-methoxy-propoxy)-benzoic acid (6.44 g, 27.03 mmol) in CH2Cl2 (150 mL) at −78° C. is slowly added BBr3 (9 mL, 93.41 mmol). The reaction mixture is allowed to reach RT and stirred for 3 hours, then poured into ice/water and filtrated to afford the title product as a white solid. TLC, Rf (CH2Cl2/MeOH 95:5)=0.2.
Quantity
6.44 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[O:12]CCCOC)[CH3:2].B(Br)(Br)Br>C(Cl)Cl>[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[OH:12])[CH3:2]

Inputs

Step One
Name
Quantity
6.44 g
Type
reactant
Smiles
C(C)C1=C(C=C(C(=O)O)C=C1)OCCCOC
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
to reach RT
FILTRATION
Type
FILTRATION
Details
filtrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1=C(C=C(C(=O)O)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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